molecular formula C10H12N10O4S B001038 Adenine sulfate CAS No. 321-30-2

Adenine sulfate

Cat. No.: B001038
CAS No.: 321-30-2
M. Wt: 368.34 g/mol
InChI Key: LQXHSCOPYJCOMD-UHFFFAOYSA-N
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Description

Adenine (hemisulfate) is a purine nucleobase that plays a crucial role in various biological processes. It is a component of DNA and RNA, where it pairs with thymine in DNA and uracil in RNA. Adenine is also a part of important cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), as well as signaling molecules like cyclic adenosine monophosphate (cAMP) .

Scientific Research Applications

Adenine (hemisulfate) has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Adenine sulfate primarily targets adenine phosphoribosyltransferase , DNA , and S-methyl-5’-thioadenosine phosphorylase . These targets play crucial roles in various cellular processes, including DNA synthesis and cellular metabolism .

Mode of Action

Adenine forms adenosine , a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP) , which drives many cellular metabolic processes by transferring chemical energy between reactions .

Biochemical Pathways

Adenine is a key component in several biochemical pathways. It combines with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding AMP, ADP, and ATP . These adenine derivatives perform important functions in cellular metabolism . Adenine is also an integral part of the structure of many coenzymes .

Pharmacokinetics

It is known that adenine and its derivatives play a crucial role in cellular metabolism . The transport of adenine derivatives like adenosine into or out of cell membranes is based on adenosine concentrations .

Result of Action

The action of this compound results in significant molecular and cellular effects. For instance, adenine is a key marker of kidney fibrosis for diabetic kidney disease . Adenosine, formed from adenine, causes transient heart block in the AV node of the heart . In individuals suspected of suffering from a supraventricular tachycardia (SVT), adenosine is used to help identify the rhythm .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound has a wide range of chemical and biochemical roles and acts as a precursor, substrate, or cofactor in diverse biochemical pathways .

Safety and Hazards

Adenine sulfate may form combustible dust concentrations in air and is toxic if swallowed . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future outlook of the adenine sulfate market is expected to be positive. The demand for pharmaceutical drugs is rising globally due to increasing incidences of chronic diseases and an aging population, which is driving the growth of the this compound market .

Biochemical Analysis

Biochemical Properties

Adenine sulfate plays a crucial role in biochemical reactions. It forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . These adenine derivatives perform important functions in cellular metabolism . Adenine is one of the four nitrogenous bases utilized in the synthesis of nucleic acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by driving many cellular metabolic processes by transferring chemical energy between reactions . It also stimulates white blood cell proliferation, which is used to prevent leukopenia .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. For instance, adenine depletion halts cell division, but culture optical density continues to increase due to cell swelling . Accumulation of trehalose and a coincident 10-fold increase in desiccation stress tolerance is observed in adenine auxotrophs after adenine depletion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, adenine-induced renal failure in mice can be controlled by adjusting the adenine content in the diet . This model has been used to study the pathological mechanisms of acute and chronic kidney disease .

Metabolic Pathways

This compound is involved in several metabolic pathways. It forms part of adenine nucleotides, which are fundamental units in these pathways . Adenine combines with the sugar ribose to form adenosine, which in turn can be bonded with from one to three phosphoric acid units, yielding AMP, ADP, and ATP .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Under normal physiological concentrations, adenine undergoes absorption and metabolism via adenine phosphoribosyl transferase (APRT), resulting in the formation of AMP and various derivatives . The resultant metabolite xanthine is then converted to uric acid, which is excreted by the kidneys .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. For instance, the farnesylation of the AtIPT3 protein, which is involved in cytokinin biosynthesis, regulates its subcellular localization and affects cytokinin biosynthesis . The farnesylated protein is localized in the nucleus/cytoplasm, whereas the nonfarnesylated protein is located in the plastids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenine (hemisulfate) can be synthesized through several methods. One common approach involves the condensation of formamidine with 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) under acidic conditions. This reaction yields adenine, which can then be converted to its hemisulfate salt by treatment with sulfuric acid .

Industrial Production Methods: In industrial settings, adenine is often produced via fermentation processes using microorganisms such as Escherichia coli. The microbial production of adenine involves the overexpression of genes involved in the purine biosynthesis pathway, followed by extraction and purification of the compound. The hemisulfate salt is then obtained by reacting adenine with sulfuric acid .

Chemical Reactions Analysis

Types of Reactions: Adenine (hemisulfate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Adenine (hemisulfate): Adenine (hemisulfate) is unique due to its role in forming essential biomolecules like ATP, NAD, and FAD. Its involvement in both genetic material and energy transfer processes highlights its versatility and importance in biological systems .

Properties

IUPAC Name

7H-purin-6-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N5.H2O4S/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXHSCOPYJCOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883360
Record name 9H-Purin-6-amine, sulfate (2:1)
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Molecular Weight

368.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Adenine sulfate
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CAS No.

321-30-2
Record name Adenine sulfate
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Record name 9H-Purin-6-amine, sulfate (2:1)
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Record name 9H-Purin-6-amine, sulfate (2:1)
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Record name Diadenine sulphate
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Record name ADENINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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